Product packaging for 4-Dimethylamino-3-ethylpiperidine(Cat. No.:)

4-Dimethylamino-3-ethylpiperidine

Cat. No.: B8313493
M. Wt: 156.27 g/mol
InChI Key: NMAQNNVQRBLRNH-UHFFFAOYSA-N
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Description

4-Dimethylamino-3-ethylpiperidine ( Molecular Formula: C9H20N2) is a chemical compound of interest in organic synthesis and pharmaceutical research . As a substituted piperidine, it features both dimethylamino and ethyl functional groups on the piperidine ring, making it a potential versatile building block for the development of more complex molecules. While specific pharmacological data for this exact compound may be limited, piperidine derivatives are widely studied in medicinal chemistry. Related compounds with dimethylamino substituents on the piperidine ring are known to be associated with polyamine modulation of N-methyl-D-aspartate (NMDA) receptors, a mechanism that has been explored for reducing the effects of alcohol dependence . Researchers value this structural motif for creating novel compounds for neuroscientific and pharmacological applications. This product is provided exclusively For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2 B8313493 4-Dimethylamino-3-ethylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

3-ethyl-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C9H20N2/c1-4-8-7-10-6-5-9(8)11(2)3/h8-10H,4-7H2,1-3H3

InChI Key

NMAQNNVQRBLRNH-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCCC1N(C)C

Origin of Product

United States

Synthetic Methodologies for 4 Dimethylamino 3 Ethylpiperidine

Strategies for Piperidine (B6355638) Ring Construction

The construction of the piperidine ring is a central challenge in the synthesis of 4-Dimethylamino-3-ethylpiperidine. Various strategies have been developed, broadly categorized as cyclization reactions and the reduction of pre-existing heterocyclic systems.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of piperidines, involving the formation of a new bond within a single molecule to close the ring. These approaches often offer good control over stereochemistry.

One notable method involves the thermal Fischer indolization of hydrazones. This process, while leading to indole-fused systems, demonstrates the principle of intramolecular cyclization starting from a pyridine (B92270) derivative. For example, the reaction of hydrazones derived from 4-hydrazino-5-methyl-1H-pyridin-2-one with tetralones leads to the formation of dihydro-pyrido-benzo-indol-ones nih.gov. Although not directly yielding a simple piperidine, this illustrates the potential of intramolecular reactions initiated from a substituted pyridine core.

Another relevant approach is the rearrangement of 3-halo-4-aminopyridines. The reaction of these substrates with acyl chlorides and triethylamine (B128534) results in the formation of pyridin-4-yl α-substituted acetamides. This transformation is believed to proceed through an N-acylated intermediate that undergoes an intramolecular nucleophilic aromatic substitution, effectively inserting a two-carbon unit and leading to a rearranged product nih.gov. While this specific example does not form a piperidine ring directly, it highlights the potential for intramolecular rearrangements of substituted pyridines to generate new scaffolds that could be further elaborated.

Intermolecular Cyclization Strategies

Intermolecular cyclization strategies involve the reaction of two or more separate molecules to form the piperidine ring. These methods are often versatile, allowing for the combination of different fragments to build molecular complexity.

A four-component synthesis of piperidone scaffolds has been developed, which involves an intermolecular Diels-Alder reaction. In this one-pot process, an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile are combined to generate a 2-azadiene in situ, which then undergoes a cycloaddition with the dienophile. This multicomponent reaction (MCR) allows for the creation of four stereogenic centers with predictable stereochemical outcomes researchgate.net. For instance, the reaction of benzaldehyde, LiHMDS, propionyl chloride, and trans-methyl crotonate can yield a highly substituted piperidone.

ReactantsDienophileProductYield (%)Ref.
Benzaldehyde, LiHMDS, Propionyl Chloridetrans-Methyl CrotonateSubstituted Piperidone75 researchgate.net
Benzaldehyde, LiHMDS, Propionyl ChlorideN-PhenylmaleimideSubstituted Piperidone85 researchgate.net

This table showcases examples of intermolecular Diels-Alder reactions for the synthesis of piperidone scaffolds.

Catalytic Hydrogenation of Pyridine Precursors

The catalytic hydrogenation of a suitably substituted pyridine precursor, such as 3-ethyl-4-dimethylaminopyridine, represents a direct and efficient route to this compound. This approach benefits from the wide availability of pyridine derivatives and the extensive development of hydrogenation catalysts.

A variety of noble and base metal catalysts have been employed for the hydrogenation of pyridines.

Palladium (Pd) Catalysts: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenation of alkenes and other unsaturated functional groups masterorganicchemistry.com. In the context of pyridine reduction, palladium catalysts have been utilized for the hydrodechlorination-hydrogenation of 4-acylpyridines, leading to the formation of 4-benzylpiperidine (B145979) hydrochlorides. Highly dispersed palladium nanoparticles anchored on supports containing amino groups have also shown efficient catalytic performance and high selectivity in the hydrogenation of nitroaromatics under mild conditions, a process that shares mechanistic features with pyridine reduction rsc.org. A method for the palladium-carbon catalytic hydrogenation synthesis of analgin involves the reduction of a pyrazolone (B3327878) derivative, highlighting the utility of Pd/C in the hydrogenation of nitrogen-containing heterocycles google.com.

Rhodium (Rh) Catalysts: Rhodium catalysts have demonstrated high activity in pyridine hydrogenation. A commercially available rhodium(III) oxide (Rh₂O₃) has been reported for the reduction of a wide range of unprotected pyridines under mild conditions (5 bar H₂, 40 °C) and low catalyst loading (0.5 mol%). This catalyst is effective for various functionalized pyridines, including those with alcohol groups rsc.org. Rhodium nanoparticles stabilized in ionic liquids have also been shown to be active and selective catalysts for hydrogenation and transfer hydrogenation reactions researchgate.net. Furthermore, rhodium(III) catalyzed C-H activation has been applied to the synthesis of pyridones, demonstrating the versatility of rhodium in manipulating pyridine-based structures nih.gov. The asymmetric hydrogenation of 2-pyridine ketones has been achieved with excellent enantioselectivities using a [Rh(COD)Binapine]BF₄ catalyst nih.gov.

SubstrateCatalystConditionsProductYield (%)Ref.
Various Alkyl PyridinesRh₂O₃ (0.5 mol%)5 bar H₂, TFE, 40 °C, 16 hAlkyl Piperidines>99 rsc.org
4-MethylpyridineRh₂O₃ (0.5 mol%)5 bar H₂, TFE, 40 °C, 4 h4-Methylpiperidine>99 rsc.org
2-Pyridine Methanol (B129727)Rh₂O₃ (0.5 mol%)5 bar H₂, TFE, 40 °C, 16 h2-Piperidine Methanol40 rsc.org

This table presents examples of Rhodium-catalyzed hydrogenation of substituted pyridines.

Iridium (Ir) Catalysts: Iridium catalysts are highly effective for the hydrogenation of pyridines, often under mild conditions. A robust and selective iridium(III)-catalyzed ionic hydrogenation of pyridines to functionalized piperidines has been described. This method tolerates a wide range of sensitive functional groups, including nitro, azido, bromo, alkenyl, and alkynyl groups chemrxiv.org. A highly enantioselective method for the complete hydrogenation of pyrimidinium salts using an Ir/(S,S)-f-Binaphane complex has also been developed, affording fully saturated chiral hexahydropyrimidines in high yields and enantioselectivities rsc.orgresearchgate.net. The asymmetric hydrogenation of 2,3-diarylallyl amines, which can be precursors to tetrahydroquinolines, has been achieved with high enantioselectivity using a P-stereogenic phosphinooxazoline iridium catalyst nih.govnih.gov.

Cobalt (Co) Catalysts: Cobalt-based catalysts offer a more sustainable alternative to precious metals. A nitrogen-modified titania-supported cobalt catalyst has been developed for the hydrogenation of pyridines under acid-free conditions in water nih.gov. This heterogeneous catalyst shows good activity and selectivity for challenging pyridine substrates. Cobalt complexes have also been utilized in the asymmetric hydroboration/hydrogenation of internal alkynes researchgate.net. Additionally, a cobalt-catalyzed oxidative phosphonylation of α-amino ketones has been reported for the synthesis of α-aminophosphonates nih.gov.

Organocatalysis provides a metal-free approach to the reduction of pyridines. A significant development in this area is the enantioselective reduction of pyridines catalyzed by Brønsted acids. In this method, a chiral binol phosphate (B84403) catalyst activates the pyridine by protonation, forming a chiral ion pair. Subsequent hydride transfer from a Hantzsch ester as the hydride source leads to the formation of enantiomerically enriched tetrahydropyridines and piperidines. This approach has been shown to provide good yields and excellent enantioselectivities (up to 92% ee) for various substituted pyridines dicp.ac.cnnih.gov.

Pyridine SubstrateCatalyst (mol%)Hydride SourceSolventTemp (°C)ProductYield (%)ee (%)Ref.
Trisubstituted PyridineChiral Binol Phosphate (5)Hantzsch Diethyl EsterBenzene60Tetrahydropyridine8591 dicp.ac.cn
2-Propyl-substituted PyridineChiral Binol Phosphate (5)Hantzsch Diethyl EsterBenzene60Hexahydroquinolinone8290 dicp.ac.cn

This table illustrates the organocatalytic reduction of pyridines using a chiral Brønsted acid.

Achieving stereocontrol during the hydrogenation of pyridine precursors is crucial for accessing specific isomers of this compound. The use of chiral catalysts is a primary strategy for this purpose.

Chiral iridium catalysts have been extensively studied for the asymmetric hydrogenation of N-heterocycles. For instance, iridium complexes with chiral (P,N)-ligands have been developed for the enantioselective hydrogenation of 4-substituted 1,2-dihydroquinolines. The use of chiral phosphinooxazoline ligands with iridium has been successful in the asymmetric hydrogenation of N-iminopyridinium ylides.

Helical chiral 2-aminopyridinium ions have been designed as a novel class of hydrogen bond donor catalysts. These catalysts, while not directly involved in hydrogenation, demonstrate the use of chiral scaffolds to control stereochemistry in reactions involving pyridine derivatives through non-covalent interactions dicp.ac.cn.

The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of the hydrogenation. For example, in the rhodium-catalyzed hydrogenation of disubstituted pyridines, the thermodynamic stability of the resulting piperidine conformers can play a role in determining the product ratio rsc.org.

Introduction of Dimethylamino and Ethyl Functionalities

The synthesis of this compound can be approached by installing the ethyl and dimethylamino groups onto a pre-existing piperidine ring or by constructing the ring with these substituents already in place. Key to these transformations are reductive amination protocols and alkylation or functional group interconversion strategies.

Reductive Amination Protocols

Reductive amination is a cornerstone method for the formation of amines from carbonyl compounds. In the context of this compound synthesis, this typically involves the reaction of a 3-ethyl-4-piperidone precursor with dimethylamine, followed by reduction of the intermediate enamine or iminium ion. This versatile reaction can be accomplished using a variety of reducing agents. masterorganicchemistry.comorganic-chemistry.org

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion in the presence of the ketone starting material. masterorganicchemistry.com The choice of reducing agent can be critical to avoid side reactions and to achieve high yields. The general mechanism involves the initial formation of an enamine from the ketone and dimethylamine, which is then protonated to form an iminium ion. The hydride reagent then reduces the iminium ion to the desired tertiary amine. masterorganicchemistry.com

The efficiency of reductive amination can be influenced by the reaction conditions, including the choice of solvent and the presence of acid catalysts. For instance, the use of α-picoline-borane as a reducing agent in the presence of acetic acid has been shown to be effective for reductive aminations in both methanol and water. organic-chemistry.org

PrecursorReagentsProductNotes
3-Ethyl-4-piperidoneDimethylamine, NaBH₃CNThis compoundSelective reduction of the intermediate iminium ion. masterorganicchemistry.com
3-Ethyl-4-piperidoneDimethylamine, H₂, Ni or Pt catalystThis compoundCatalytic hydrogenation can also be employed.
3-Ethyl-4-piperidoneDimethylamine, α-picoline-borane, AcOHThis compoundEffective in various solvents, including water. organic-chemistry.org

Alkylation and Functional Group Interconversion

Alkylation strategies offer an alternative route for the introduction of the ethyl and dimethylamino groups. One plausible pathway involves the alkylation of a suitable piperidine precursor. For example, the ethyl group could be introduced via C-alkylation of a 4-aminopiperidine (B84694) derivative. Conversely, the dimethylamino group can be installed via N-alkylation of a 4-amino-3-ethylpiperidine.

Direct N-alkylation of a primary or secondary amine with alkyl halides is a fundamental method, though it can sometimes lead to over-alkylation. nih.gov In the case of synthesizing this compound, the reaction of 4-amino-3-ethylpiperidine with a methylating agent, such as methyl iodide, in the presence of a base would yield the desired product. To control the degree of alkylation, reductive amination of the primary amine with formaldehyde (B43269) can also be employed.

Functional group interconversions can also be envisioned. For instance, a precursor with a hydroxyl group at the 4-position could be converted to a leaving group (e.g., a tosylate or mesylate) and then displaced with dimethylamine.

Stereochemical Control in this compound Synthesis

The presence of two stereocenters in this compound (at C3 and C4) means that the compound can exist as two pairs of enantiomers (cis and trans diastereomers). Controlling the stereochemical outcome of the synthesis is therefore a critical aspect.

Asymmetric Synthetic Routes

The development of asymmetric routes to chiral piperidines is an active area of research. One approach involves the use of chiral auxiliaries to direct the stereochemical course of a reaction. For example, a chiral auxiliary attached to the piperidine nitrogen could influence the facial selectivity of a reduction or alkylation step.

Another powerful strategy is the use of chiral catalysts. Asymmetric hydrogenation or transfer hydrogenation of an enamine precursor derived from 3-ethyl-4-piperidone could, in principle, provide enantiomerically enriched this compound. The use of chiral ligands, such as those based on ferrocene (B1249389) or other privileged structures, can be effective in inducing asymmetry in metal-catalyzed reactions.

Diastereoselective Transformations

The relative stereochemistry between the ethyl group at C3 and the dimethylamino group at C4 can be controlled through diastereoselective reactions. For instance, the reduction of the iminium ion intermediate in the reductive amination of 3-ethyl-4-piperidone can proceed with diastereoselectivity. The incoming hydride can attack from either the same face as the ethyl group (syn attack) or the opposite face (anti attack), leading to the cis or trans diastereomer, respectively. The stereochemical outcome is often dependent on the steric bulk of the reducing agent and the substituents on the piperidine ring.

Stereoselective synthesis of cis-3,4-disubstituted piperidines has been achieved through the ring transformation of 2-(2-mesyloxyethyl)azetidines. nih.gov This methodology involves the reaction of these azetidine (B1206935) derivatives with various nucleophiles, where a transient bicyclic aziridinium (B1262131) ion intermediate undergoes an SN2-type ring opening to afford the cis-piperidine products. nih.gov While not directly applied to this compound, this strategy highlights a potential pathway for achieving specific diastereoselectivity.

Prins cyclizations of enecarbamates have also been shown to be a powerful method for the diastereoselective synthesis of substituted tetrahydropyran-4-ones, which are structurally related to piperidones. nih.govpsu.edu The stereochemistry of the starting materials in these reactions can be transferred with high fidelity to the cyclic products. nih.govpsu.edu Such strategies could be adapted for the synthesis of piperidine derivatives with defined stereochemistry.

MethodStereochemical ControlPotential Outcome
Catalytic reduction of 3-ethyl-4-piperidone iminium ionSubstrate control, choice of reducing agentDiastereomeric mixture of cis and trans isomers.
Asymmetric hydrogenation of enamineChiral catalystEnantiomerically enriched cis or trans isomers.
Ring transformation of chiral azetidinesSubstrate controlStereoselective formation of cis-disubstituted piperidines. nih.gov

Mechanistic Elucidation of Reactions Involving 4 Dimethylamino 3 Ethylpiperidine

Investigation of Nucleophilic Behavior of the Tertiary Amine Moiety

The tertiary amine group in 4-dimethylamino-3-ethylpiperidine is a key functional group that dictates much of its reactivity, particularly its role as a nucleophilic catalyst.

Mechanistic Studies of Catalytic Activity (e.g., analogous to 4-dimethylaminopyridine (B28879), DMAP)

The catalytic activity of this compound can be understood by analogy to 4-dimethylaminopyridine (DMAP), a widely used and highly efficient nucleophilic catalyst. wikipedia.orgchemeurope.com The consensus mechanism for DMAP-catalyzed reactions, such as acylations, involves the initial reaction of DMAP with an acyl donor, like an acid anhydride (B1165640), to form a highly reactive acylpyridinium ion pair. wikipedia.orgutrgv.edu This intermediate is significantly more electrophilic than the starting anhydride, thus facilitating the subsequent attack by a nucleophile, such as an alcohol. utrgv.edu

Theoretical and experimental studies on DMAP-catalyzed acetylations strongly support a nucleophilic catalysis pathway over a competing base-catalyzed pathway. nih.gov The reaction is typically first-order with respect to the acyl donor, the alcohol, and the DMAP catalyst. nih.gov The superior catalytic activity of DMAP and its analogs is attributed to the resonance stabilization provided by the dimethylamino group, which increases the nucleophilicity of the pyridine (B92270) nitrogen. wikipedia.org In the case of this compound, the saturated piperidine (B6355638) ring, as opposed to the aromatic pyridine ring in DMAP, will influence the basicity and steric environment of the tertiary amine, which in turn affects its catalytic efficiency. While less nucleophilic than secondary amines due to steric hindrance, tertiary amines are still effective nucleophiles. masterorganicchemistry.com

Role in Acylation and Related Bond-Forming Reactions (e.g., esterification, amidation)

In acylation reactions like esterification and amidation, this compound is expected to function as a potent nucleophilic catalyst, similar to DMAP. chemeurope.com The general mechanism for esterification catalyzed by such a tertiary amine with an acid anhydride involves a few key steps: wikipedia.orgchemeurope.com

Formation of the Acylammonium Intermediate: The tertiary amine attacks the electrophilic carbonyl carbon of the anhydride, leading to the formation of a highly reactive N-acylammonium species and a carboxylate anion. wikipedia.orgutrgv.edu

Nucleophilic Attack by the Alcohol: The alcohol then acts as a nucleophile, attacking the carbonyl carbon of the activated acylammonium intermediate. wikipedia.org The carboxylate ion, acting as a base, assists in deprotonating the alcohol. wikipedia.org

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, leading to the formation of the ester and the regeneration of the tertiary amine catalyst. An auxiliary base is often used to deprotonate the protonated catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgchemeurope.com

The aminolysis of esters, which converts them into amides, also proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.com The amine adds to the carbonyl group, forming a tetrahedral intermediate which then expels the alkoxy group to form the amide. chemistrysteps.com The efficiency of this process is dependent on the leaving group ability of the alkoxy group. chemistrysteps.com

Reaction Pathways for Piperidine Ring Formation and Modification

The synthesis of the this compound core involves the formation of both carbon-nitrogen and carbon-carbon bonds to construct the piperidine ring and introduce the ethyl substituent.

C-N Bond Formation Mechanisms

The formation of the piperidine ring fundamentally relies on the creation of C-N bonds. Several synthetic strategies can be employed:

Reductive Amination: This is a common method for forming cyclic amines. It involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, followed by reduction of the resulting imine or enamine. For instance, the reaction of an appropriate diketone with dimethylamine, followed by reduction, could lead to the formation of the piperidine ring. Catalytic hydrogenation is a frequently used reduction method in this context. nih.gov

Intramolecular Nucleophilic Substitution: A linear precursor containing an amine and a suitable leaving group can undergo an intramolecular SN2 reaction to form the piperidine ring.

Copper-Catalyzed C-N Coupling: Mechanistic studies on copper-catalyzed C-N bond formation have shown that Cu(III)-aryl species can react with neutral amine nucleophiles. nih.gov A negative Hammett plot value suggests a buildup of positive charge on the amine in the transition state, consistent with a rate-limiting reaction between the neutral amine and the copper complex. nih.gov This type of chemistry offers a pathway to N-aryl piperidines.

Carbon-Carbon Bond Forming Reaction Mechanisms

The introduction of the ethyl group at the 3-position of the piperidine ring requires a carbon-carbon bond-forming reaction. Several mechanistic pathways can be envisioned:

Enolate Alkylation: A pre-formed piperidone (a cyclic ketone) can be deprotonated to form an enolate, which can then react with an electrophile like ethyl iodide in an alkylation reaction.

Conjugate Addition: The ethyl group could be introduced via a conjugate addition (Michael addition) of an ethyl nucleophile (e.g., from an organocuprate) to an α,β-unsaturated piperideine precursor. nih.gov

Mannich-type Reactions: A three-component vinylogous Mannich-type reaction can be employed to construct substituted piperidines. rsc.org This reaction involves a dienolate, an aldehyde, and an amine to form a dihydropyridinone intermediate, which can be subsequently reduced to the desired piperidine. rsc.org

Radical Reactions: Radical-mediated C-C bond formation offers another route. A carbon-centered radical can be generated on the piperidine ring precursor, which then reacts with an alkene or alkyne. libretexts.org

Stereochemical Implications in Reaction Mechanisms

The presence of two stereocenters in this compound (at C3 and C4) means that the stereochemical outcome of the reactions used in its synthesis is of critical importance. The relative and absolute stereochemistry of the substituents will significantly influence the molecule's three-dimensional shape and its biological activity. rsc.orgnih.gov

For instance, in the synthesis of related chiral 4-amino-3-hydroxy piperidines, strategies such as asymmetric hydrogenation using a chiral rhodium catalyst have been successfully employed to control stereochemistry. rsc.org The choice of starting materials with pre-existing stereocenters, such as carbohydrates, is another common approach. rsc.org

In reactions like the Mannich-type reaction, the use of chiral amines can effectively control the stereochemistry of the newly formed stereocenters in the resulting dihydropyridinone adduct. rsc.org Similarly, in conjugate addition reactions, the stereochemical approach of the nucleophile to the α,β-unsaturated system will determine the stereochemistry of the product. The stereochemistry of the starting materials in radical cyclizations also dictates the stereochemistry of the final product. libretexts.org

The table below summarizes the key reactions and their mechanistic and stereochemical considerations in the context of synthesizing and utilizing this compound.

Reaction TypeKey Mechanistic FeatureStereochemical Control
Nucleophilic Catalysis (Acylation) Formation of a reactive N-acylammonium intermediate. wikipedia.orgutrgv.eduNot directly applicable to the catalyst itself, but the catalyst can be used in kinetic resolutions of chiral alcohols. wikipedia.org
Reductive Amination Formation and subsequent reduction of an imine or enamine. nih.govThe reduction step can be made stereoselective using chiral reducing agents or catalysts.
Intramolecular Nucleophilic Substitution SN2 reaction leading to ring closure.The stereochemistry of the starting material directly translates to the product.
Enolate Alkylation Nucleophilic attack of an enolate on an alkyl halide.The stereochemical outcome can be influenced by the reaction conditions and the presence of chiral auxiliaries.
Conjugate Addition 1,4-addition of a nucleophile to an α,β-unsaturated system. nih.govThe facial selectivity of the attack on the double bond determines the stereochemistry.
Mannich-type Reaction Three-component reaction forming a dihydropyridinone. rsc.orgThe use of chiral amines or catalysts can induce high stereoselectivity. rsc.org

Oxidation Pathways of Tertiary Amines within the Piperidine Scaffold

The oxidation of tertiary amines embedded within a piperidine framework represents a significant area of study in organic chemistry and drug metabolism. These reactions can lead to a variety of products, influencing the biological activity and degradation pathways of many pharmaceutical compounds. The specific oxidation pathways are largely governed by the structure of the piperidine derivative, the nature of the oxidizing agent, and the reaction conditions. Key oxidative transformations include the formation of N-oxides and the generation of iminium ions, which can undergo further reactions.

The oxidation of the tertiary amine nitrogen atom in a piperidine ring readily forms an N-oxide. This transformation is a common metabolic pathway for many drugs containing this structural motif. google.com The resulting N-oxides can sometimes act as prodrugs, which are reduced back to the parent tertiary amine in the body. google.comgoogle.com However, in many instances, N-oxidation is considered a deactivation pathway, as the N-oxides may exhibit reduced pharmacological potency compared to the parent amine. google.com The formation of N-oxides from their corresponding tertiary amines is often reversible, with the extent of conversion depending on various physiological factors. google.com

Another critical oxidation pathway for tertiary amines in a piperidine scaffold is the formation of iminium ions. nih.govresearchgate.net These electrophilic species are generated through the oxidation of the carbon-hydrogen bond alpha to the nitrogen atom. nih.gov The stability and subsequent reactivity of the iminium ion are influenced by the substitution pattern on the piperidine ring. Iminium ions are key intermediates that can lead to a variety of products, including the formation of enamines through deprotonation, or they can be trapped by nucleophiles. researchgate.netacs.org

The regioselectivity of oxidation, particularly whether it occurs at the endocyclic or exocyclic position of a substituted piperidine, is a subject of detailed investigation. For instance, studies on the ruthenium tetroxide (RuO4)-mediated oxidation of N-benzylated piperazine (B1678402) derivatives have shown that the reaction proceeds via the formation of both endocyclic and exocyclic iminium cations. The relative ratio of these intermediates can be influenced by the specific structure of the substrate. researchgate.net

Furthermore, the oxidation of piperidine derivatives can be initiated by various reagents and conditions, including enzymatic systems like monoamine oxidases (MAO), chemical oxidants, and electrochemical methods. acs.orgnih.gov The choice of oxidant can significantly impact the product distribution. For example, photoredox catalysis has emerged as a versatile method for the oxidative C-N bond cleavage of cyclic amines. researchgate.net

The presence of substituents on the piperidine ring can also direct the oxidation pathway. For instance, studies on the OH-initiated atmospheric photo-oxidation of piperidine have shown that hydrogen abstraction can occur at different positions on the ring, leading to a variety of oxidation products, including tetrahydropyridines and ring-opened compounds. acs.org The conformational properties of the piperidine ring also play a role in determining the accessibility of different sites to the oxidant. acs.org

The following table summarizes the general oxidation pathways observed for tertiary amines within a piperidine scaffold:

Oxidation Pathway Key Intermediate/Product Description Influencing Factors
N-OxidationN-OxideFormation of a coordinate covalent bond between the nitrogen and an oxygen atom.Nature of the oxidant, electronic properties of the amine.
α-C-H OxidationIminium IonRemoval of a hydride from the carbon atom adjacent to the nitrogen, forming a C=N+ double bond.Steric accessibility of α-protons, nature of the oxidant.
Ring OpeningVarious acyclic productsCleavage of a C-N or C-C bond within the piperidine ring following initial oxidation.Ring strain, presence of specific functional groups, reaction conditions. researchgate.net

Detailed research findings have further elucidated the mechanisms of these transformations. For example, the thermal rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxides has been studied to understand the factors governing the stability and reactivity of these N-oxides. researchgate.netrsc.org Such studies provide insight into the intramolecular electronic effects that can influence the subsequent reactions of the initially formed oxidation products.

In the context of synthetic chemistry, the controlled oxidation of piperidine derivatives is a valuable tool. For example, the regioselective alkylation of pyridine-N-oxides, followed by reduction, provides a route to substituted piperidines. acs.org Similarly, the electrochemical oxidation of piperidine carbamates can lead to the formation of useful synthetic intermediates. researchgate.net

The following table presents a summary of research findings on the oxidation of various piperidine derivatives, highlighting the reagents used and the major products observed.

Substrate Oxidizing Agent/Conditions Major Product(s) Reference
N-Benzylated PiperazineRuO4/NaIO4Endocyclic and exocyclic iminium ion-derived products researchgate.net
PiperidineOH radicals (simulated atmospheric conditions)2,3,4,5-Tetrahydropyridine, ring-opened products acs.org
N-Substituted Pyrrolidines and PiperidinesMethylene Blue, visible lightAldehydes (from oxidative cleavage) researchgate.net
N-(2,4-dinitrophenyl)piperidine N-oxideThermal rearrangementSubstituted hydroxylamines researchgate.net

These examples underscore the diversity of oxidation pathways available to tertiary amines within the piperidine scaffold, with the specific outcome being highly dependent on the interplay of substrate structure, oxidant, and reaction conditions.

Spectroscopic Characterization Methodologies for 4 Dimethylamino 3 Ethylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for mapping the connectivity and chemical environment of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the precise arrangement of the carbon and hydrogen skeleton.

Proton NMR (¹H NMR) provides critical information about the number of different types of protons and their neighboring atoms. In 4-Dimethylamino-3-ethylpiperidine, the various protons would exhibit distinct chemical shifts (δ) based on their local electronic environment. For instance, the protons of the dimethylamino group would appear as a singlet, while the protons on the piperidine (B6355638) ring and the ethyl group would show more complex splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling with adjacent protons. The integration of these signals would correspond to the number of protons in each unique environment. While specific experimental data for this exact compound is not publicly available, analysis of similar piperidine structures suggests the expected chemical shift regions. researchgate.netrsc.orgchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Splitting Pattern Integration
N(CH₃)₂ 2.2 - 2.4 Singlet 6H
-CH₂-CH₃ (methyl) 0.8 - 1.0 Triplet 3H
-CH₂-CH₃ (methylene) 1.2 - 1.5 Quartet 2H

Note: These are predicted values based on analogous structures and general principles of ¹H NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. udel.eduoregonstate.edu Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. For example, the carbons of the dimethylamino group would have a characteristic shift, as would the carbons of the ethyl group and the piperidine ring. The carbon atom attached to the nitrogen of the dimethylamino group would be significantly deshielded. libretexts.orgchemicalbook.comchemicalbook.comresearchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
N(CH₃)₂ ~40
-CH₂-CH₃ (methyl) ~12
-CH₂-CH₃ (methylene) ~25
Piperidine Ring Carbons 20 - 60

Note: These are predicted values based on analogous structures and general principles of ¹³C NMR spectroscopy.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the ethyl group and throughout the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present. youtube.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum displays absorption bands at specific wavenumbers, which are characteristic of particular functional groups. lumenlearning.comlibretexts.orgpressbooks.pub For this compound, key functional groups can be identified. researchgate.netchemicalbook.comchemicalbook.com

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H (Alkyl) Stretching 2850 - 2960
C-N (Amine) Stretching 1000 - 1250
N-H (Piperidine) Stretching (if secondary amine) 3300 - 3500 (typically weak or absent in tertiary amines)

Note: These are predicted values based on characteristic absorption regions for the specified functional groups.

Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information about the vibrational modes of the molecule. aps.org While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and C-C bonds in the backbone often show strong signals in Raman spectra. This technique could be particularly useful for observing the vibrations of the piperidine ring and the ethyl group's carbon skeleton. It is also a powerful tool for in-situ reaction monitoring during the synthesis of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₉H₂₀N₂. The nominal molecular weight is 156 amu, and the monoisotopic mass is 156.1626 Da.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 156. Due to the presence of two nitrogen atoms, this molecular ion peak will have an even m/z value, which is consistent with the nitrogen rule. libretexts.org

The fragmentation of this compound is expected to be dominated by cleavages adjacent to the nitrogen atoms, a process known as alpha-cleavage. libretexts.org This is a characteristic fragmentation pathway for aliphatic amines due to the stabilization of the resulting radical cation.

The primary fragmentation pathways anticipated for this compound are:

Alpha-cleavage adjacent to the dimethylamino group: This would involve the loss of a methyl radical (•CH₃) to form a stable iminium ion at m/z 141, or the loss of the entire dimethylamino group.

Alpha-cleavage within the piperidine ring: Cleavage of the C-C bonds adjacent to the ring nitrogen is a common fragmentation for piperidine derivatives. libretexts.org This can lead to the opening of the ring and subsequent fragmentation, generating a variety of smaller fragment ions.

Cleavage of the ethyl group: Loss of the ethyl group (•C₂H₅) from the piperidine ring would result in a fragment ion at m/z 127.

Loss of a dimethylamino radical: Cleavage of the C-N bond connecting the dimethylamino group to the piperidine ring would lead to a fragment at m/z 112.

The predicted major fragment ions in the mass spectrum of this compound are summarized in the table below.

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
156[C₉H₂₀N₂]⁺Molecular Ion (M⁺)
141[M - CH₃]⁺Alpha-cleavage at the dimethylamino group
127[M - C₂H₅]⁺Loss of the ethyl group
112[M - N(CH₃)₂]⁺Loss of the dimethylamino group
98[C₆H₁₂N]⁺Ring fragmentation
84[C₅H₁₀N]⁺Ring fragmentation
71[C₄H₉N]⁺Ring fragmentation
58[C₃H₈N]⁺Alpha-cleavage resulting in [CH₂=N(CH₃)₂]⁺
44[C₂H₆N]⁺Dimethylaminomethyl radical cation

It is important to note that the relative abundances of these fragment ions would depend on the ionization energy and the specific conditions of the mass spectrometer. The base peak, the most intense peak in the spectrum, would likely correspond to one of the more stable iminium ions formed through alpha-cleavage.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Piperidine and its derivatives typically adopt a chair conformation, which is the most stable arrangement for a six-membered ring. wikipedia.org For substituted piperidines, the substituents can occupy either axial or equatorial positions. The preferred conformation is the one that minimizes steric hindrance. In the case of this compound, both the dimethylamino group at the 4-position and the ethyl group at the 3-position can exist in either an axial or equatorial orientation.

Based on studies of similarly substituted piperidines, it is predicted that the most stable conformation of this compound would have the larger ethyl group in an equatorial position to minimize steric strain. ias.ac.in The orientation of the dimethylamino group would depend on the relative steric demands and potential intramolecular interactions. Computational modeling and analysis of related crystal structures suggest that a conformation with both the ethyl and dimethylamino groups in equatorial positions is likely to be of low energy. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Dimethylamino 3 Ethylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and geometric parameters of molecules. These methods provide insights that are often difficult or impossible to obtain through experimental techniques alone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for the analysis of moderately sized organic molecules like 4-Dimethylamino-3-ethylpiperidine.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule. For this compound, this involves finding the minimum energy conformation of the piperidine (B6355638) ring and the optimal orientation of the dimethylamino and ethyl substituents. DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G*, can predict bond lengths, bond angles, and dihedral angles with high precision.

Electronic structure analysis through DFT provides valuable information about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy reflecting its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution on the molecular surface. For this compound, the ESP map would likely show a region of negative potential around the nitrogen atom of the dimethylamino group, highlighting its basicity and nucleophilicity.

Table 1: Illustrative DFT-Calculated Geometric and Electronic Parameters for this compound (B3LYP/6-31G)*

ParameterValue
Bond Lengths (Å)
C2-N11.47
N1-C61.47
C3-C41.54
C4-N(amino)1.46
C3-C(ethyl)1.53
Bond Angles (°) **
C6-N1-C2111.5
N1-C2-C3110.8
C2-C3-C4112.1
C3-C4-C5111.9
Dihedral Angles (°) **
C6-N1-C2-C3-55.2
N1-C2-C3-C456.1
Electronic Properties (eV)
HOMO Energy-6.2
LUMO Energy1.5
HOMO-LUMO Gap7.7

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar substituted piperidine systems.

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information. While computationally more demanding than DFT, ab initio calculations are often used to benchmark the results of less expensive methods and to investigate systems where DFT may not be sufficiently accurate.

For this compound, high-level ab initio calculations could be employed to refine the geometry and to obtain more precise values for the electronic energies. This is particularly important for accurately determining the relative energies of different conformers and for calculating the activation energies of chemical reactions. For instance, MP2 or CCSD(T) calculations with a large basis set would offer a more reliable prediction of the conformational energy landscape. researchgate.net

Conformational Analysis and Energetics

The biological activity and chemical reactivity of cyclic molecules are often dictated by their conformational preferences. The piperidine ring in this compound can adopt several conformations, with the chair form being the most stable. rsc.org

Preferred Conformations of the Piperidine Ring

The piperidine ring, similar to cyclohexane, predominantly exists in a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. The interconversion between the two chair forms occurs through a process called ring inversion. For this compound, the presence of two substituents on the ring leads to several possible diastereomeric and conformational isomers.

The relative stability of these conformers is determined by the steric and electronic interactions between the substituents and the ring. Generally, bulky substituents prefer to occupy the equatorial position to avoid 1,3-diaxial interactions, which are a source of steric strain.

Steric and Electronic Influences of Dimethylamino and Ethyl Substituents

The conformational equilibrium of this compound is governed by the interplay of the steric bulk of the ethyl and dimethylamino groups. The ethyl group at the C3 position and the dimethylamino group at the C4 position will have distinct preferences for either an axial or equatorial orientation.

Given that both the ethyl and dimethylamino groups are relatively bulky, it is highly probable that the most stable conformation will have both of these substituents in the equatorial position. This arrangement minimizes steric hindrance. However, the presence of the nitrogen atom in the ring and the dimethylamino group can lead to more complex stereoelectronic effects that might influence the conformational preference. For instance, the orientation of the lone pair on the nitrogen of the dimethylamino group can affect its effective steric demand.

Computational methods, particularly DFT and ab initio calculations, are crucial for quantifying the energy differences between the various possible conformers. By calculating the relative energies of the diequatorial, diaxial, and axial-equatorial conformers, a detailed understanding of the conformational landscape can be achieved.

Table 2: Illustrative Relative Energies of this compound Conformers

Conformer (Ethyl, Dimethylamino)Relative Energy (kcal/mol)
Equatorial, Equatorial0.00
Equatorial, Axial+2.5
Axial, Equatorial+2.1
Axial, Axial+5.8

Note: These are hypothetical energy values intended to illustrate the expected trend in conformational stability based on steric considerations.

Reaction Mechanism Prediction and Elucidation

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation barriers. For this compound, several reaction pathways can be envisaged.

One of the most common reactions for tertiary amines is N-dealkylation, often catalyzed by enzymes such as cytochrome P450s in a biological context. acs.org Computationally, this process can be modeled by studying the hydrogen atom abstraction from one of the N-methyl groups, followed by the formation of an unstable carbinolamine intermediate that subsequently breaks down to yield the N-demethylated product and formaldehyde (B43269). The reaction mechanism would involve locating the transition state for the initial hydrogen abstraction and calculating the corresponding activation energy.

Another potential reaction is the oxidation of the piperidine ring. For instance, in an atmospheric context, the reaction could be initiated by a hydroxyl radical abstracting a hydrogen atom from one of the carbon atoms of the piperidine ring. nih.gov DFT calculations can be used to determine the relative activation barriers for hydrogen abstraction from the different positions (C2, C3, C5, C6), thus predicting the most likely site of initial attack.

The elucidation of these reaction mechanisms involves mapping the potential energy surface of the reaction. This includes identifying the reactants, products, any intermediates, and the transition states that connect them. The calculated energy profile provides a quantitative measure of the reaction's feasibility and can offer insights into the factors that control its rate and selectivity.

Molecular Basicity and Acid-Base Equilibria Predictions

The basicity of the nitrogen atoms in this compound is a critical parameter influencing its chemical behavior and interactions. Computational methods provide a powerful means to predict the acid dissociation constant (pKa), which is a quantitative measure of basicity. mdpi.com

The pKa of a compound is directly related to the Gibbs free energy of its protonation/deprotonation reaction. mdpi.com Theoretical pKa calculations typically involve computing the free energies of the protonated (conjugate acid) and neutral forms of the molecule in both the gas phase and in solution.

Several computational strategies exist for pKa prediction, with varying levels of accuracy and computational cost. nih.govresearchgate.net High-level ab initio methods and DFT are commonly employed. rsc.orgresearchgate.netresearchgate.net The pKa can be calculated using the following thermodynamic cycle, which breaks down the process into more manageable computational steps:

Calculation of the gas-phase Gibbs free energy of protonation.

Calculation of the solvation free energies of the neutral base and its conjugate acid.

Calculation of the solvation free energy of the proton (a known, albeit challenging, value).

Isodesmic reactions, where the number and types of bonds are conserved, can be used to reduce systematic errors in the calculations. nih.gov For amines, the accuracy of pKa predictions can be sensitive to the chosen computational method and the use of appropriate reference molecules. nih.gov For instance, semi-empirical methods like PM6 have been shown to predict pKa values for amines with reasonable accuracy, offering a computationally efficient alternative to higher-level methods. nih.gov

The table below shows a comparison of experimental and computationally predicted pKa values for related piperidine compounds, illustrating the accuracy of modern theoretical methods.

CompoundExperimental pKaPredicted pKa (Method)Reference
Phenacyl-piperidine derivative8.27.9 (ACD) who.int
Phenacyl-piperidine derivative5.96.2 (ACD) who.int

This table contains data for phenacyl-piperidine derivatives, not this compound, and serves to illustrate the predictive power of computational methods.

The basicity of an amine is profoundly influenced by the solvent due to the differential solvation of the neutral amine and its protonated form. rsc.org The positive charge on the conjugate acid is stabilized by interactions with polar solvent molecules, an effect that is absent in the gas phase. Computational models must accurately capture these solvent effects to yield reliable pKa predictions. mdpi.com

Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that encloses the solute molecule. For more detailed analysis, explicit solvent models, where individual solvent molecules are included in the calculation, can be used, often in combination with molecular dynamics (MD) simulations. mdpi.com These approaches can account for specific hydrogen bonding interactions between the solute and the solvent, which can be crucial for accurately modeling basicity. rsc.org

The choice of solvent can also influence the conformational preferences of flexible molecules like this compound, which in turn can affect the accessibility of the nitrogen lone pairs and thus their basicity. ias.ac.in Computational studies can model these conformational changes in different solvent environments to provide a more complete picture of the molecule's acid-base properties.

Advanced Chemical Transformations and Applications of 4 Dimethylamino 3 Ethylpiperidine

Role as a Key Synthetic Intermediate for Complex Molecules

Substituted piperidines are fundamental building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. The structural arrangement of 4-Dimethylamino-3-ethylpiperidine, featuring a tertiary amine and an ethyl group at positions 4 and 3 respectively, offers a versatile platform for the construction of more intricate molecular architectures.

The synthesis of substituted piperidines can be achieved through various methods, including the hydrogenation of corresponding pyridine (B92270) derivatives, intramolecular cyclization reactions, and the functionalization of a pre-existing piperidine (B6355638) ring. nih.gov For instance, catalytic hydrogenation of a suitably substituted pyridine precursor represents a common and efficient route to obtaining highly substituted piperidines. nih.gov Other synthetic strategies involve multi-component reactions that allow for the rapid assembly of complex piperidine structures from simpler starting materials. ajchem-a.com

While specific examples detailing the use of this compound as a key intermediate are not prevalent in the literature, its structural analogy to other 4-aminopiperidine (B84694) derivatives suggests its potential utility in synthesizing compounds with therapeutic relevance. For example, 4-aminopiperidine scaffolds are central to the development of various receptor antagonists and enzyme inhibitors.

Table 1: Potential Synthetic Routes to Substituted Piperidines

Synthetic StrategyDescriptionKey Features
Catalytic Hydrogenation Reduction of a substituted pyridine ring using a metal catalyst (e.g., Palladium, Rhodium, Cobalt). nih.govHigh yields, potential for stereoselectivity. nih.gov
Intramolecular Cyclization Formation of the piperidine ring through the cyclization of a linear precursor containing an amine and a reactive functional group.Versatile for creating diverse substitution patterns.
Multi-component Reactions One-pot synthesis involving three or more starting materials to construct the piperidine core. ajchem-a.comHigh efficiency and atom economy. ajchem-a.com
Functionalization of Piperidones Derivatization of 4-piperidone intermediates through reactions like condensation followed by reduction.Access to a wide range of 4-substituted piperidines.

Derivatization Studies and Analog Preparation

The functional groups of this compound, namely the secondary amine within the ring and the tertiary dimethylamino group, provide reactive sites for derivatization. Such modifications can be employed to explore structure-activity relationships (SAR) in medicinal chemistry or to fine-tune the physicochemical properties of the molecule.

Derivatization of the piperidine nitrogen can be readily achieved through N-alkylation, N-acylation, or N-arylation reactions. These modifications can significantly impact the biological activity and pharmacokinetic profile of the resulting analogs. For instance, the introduction of different substituents on the piperidine nitrogen has been a key strategy in the development of potent analgesics and other therapeutic agents.

The dimethylamino group at the 4-position also offers opportunities for chemical modification, although it is generally less reactive than the ring nitrogen. Quaternization of the tertiary amine to form a quaternary ammonium salt is one possibility, which would drastically alter the molecule's polarity and potential biological interactions.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagent/ConditionsPotential Product
N-Alkylation Alkyl halide, baseN-Alkyl-4-dimethylamino-3-ethylpiperidine
N-Acylation Acyl chloride or anhydride (B1165640), baseN-Acyl-4-dimethylamino-3-ethylpiperidine
Reductive Amination Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃)N-Substituted-4-dimethylamino-3-ethylpiperidine
Quaternization Alkyl halide (e.g., CH₃I)4-(Trimethylammonio)-3-ethylpiperidine salt

Development of Novel Catalysts or Reagents based on Structural Motifs

Chiral piperidine derivatives have found significant application as ligands in asymmetric catalysis. The stereocenters at positions 3 and 4 of this compound suggest that its enantiomerically pure forms could serve as valuable chiral ligands for a variety of metal-catalyzed reactions.

Furthermore, the basicity of the amino groups allows for its potential use as an organocatalyst. Amine-based catalysts are employed in a range of organic reactions, including Michael additions, aldol reactions, and Mannich reactions. The specific steric environment around the nitrogen atoms in this compound could impart unique selectivity in such transformations. While the development of catalysts based on this specific molecule has not been reported, the broader class of substituted piperidines continues to be a fertile ground for catalyst design. nih.gov

Table 3: Potential Catalytic Applications of this compound Derivatives

Catalysis TypePotential Role of the Piperidine DerivativeExample Reaction
Asymmetric Metal Catalysis Chiral ligand for a transition metal (e.g., Rhodium, Iridium, Palladium). nih.govAsymmetric hydrogenation, C-C bond formation.
Organocatalysis Brønsted or Lewis base catalyst.Michael addition, Aldol reaction.
Phase Transfer Catalysis Quaternary ammonium salt derivative as a phase transfer catalyst.Nucleophilic substitution reactions.

Q & A

Q. What are the standard synthetic routes for 4-Dimethylamino-3-ethylpiperidine, and how is structural purity validated?

Answer: Synthesis typically involves alkylation or reductive amination of piperidine derivatives. For example, dimethylamino groups can be introduced via nucleophilic substitution using dimethylamine under reflux conditions . Structural validation employs:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., dimethylamino protons at δ 2.1–2.3 ppm, ethyl groups at δ 1.2–1.4 ppm).
  • High-Performance Liquid Chromatography (HPLC): Purity ≥95% is standard, with retention time comparison against reference standards .
  • Mass Spectrometry (MS): Molecular ion peaks at m/z corresponding to C₉H₂₀N₂ (calculated 156.16 g/mol) confirm molecular weight .

Q. How is the compound’s stability assessed under varying storage conditions?

Answer: Stability studies involve:

  • Thermogravimetric Analysis (TGA): Determines decomposition temperatures.
  • Accelerated Degradation Tests: Exposure to light (ICH Q1B), humidity (40–75% RH), and temperature (25–40°C) for 4–12 weeks, followed by HPLC to quantify degradation products .
  • pH Stability: Solubility and stability are tested in buffers (pH 1–12) to simulate physiological or storage conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in this compound synthesis?

Answer: Optimization strategies include:

  • Catalyst Screening: Transition metals (e.g., Pd/C) or organocatalysts improve selectivity.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of dimethylamine.
  • Statistical Design of Experiments (DoE): Response Surface Methodology (RSM) identifies optimal temperature, molar ratios, and reaction time .
Variable Range Tested Optimal Value
Temperature60–120°C90°C
Molar Ratio1:1.5–1:31:2.5 (amine:alkylating agent)
Reaction Time6–24 hours12 hours

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer: Discrepancies may arise from assay conditions or structural analogs. Mitigation approaches:

  • Meta-Analysis: Compare datasets across studies using standardized metrics (e.g., IC₅₀ values).
  • Structural-Activity Relationship (SAR) Studies: Systematically modify substituents to isolate activity contributors (e.g., ethyl vs. methyl groups) .
  • Reproducibility Checks: Validate key findings in orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

Answer:

  • Molecular Docking: Software like AutoDock Vina evaluates binding affinity to targets (e.g., receptors, enzymes).
  • ADMET Prediction: Tools such as SwissADME estimate absorption, metabolism, and toxicity profiles. For example, logP values >2 suggest lipophilicity, impacting blood-brain barrier penetration .
  • Quantum Mechanical Calculations: Density Functional Theory (DFT) models electron distribution to predict reactivity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s enantiomeric activity?

Answer:

  • Chiral Chromatography: Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers and test individual isomers .
  • Circular Dichroism (CD): Confirm enantiomer identity and correlate optical activity with biological effects.
  • Crystallography: Resolve crystal structures to assign absolute configurations .

Q. What methodologies address variability in cytotoxicity studies across cell lines?

Answer:

  • Cell Line Authentication: STR profiling ensures no cross-contamination.
  • Normalization to Controls: Express data relative to housekeeping genes (e.g., GAPDH) or viability markers (e.g., ATP assays).
  • Mechanistic Studies: RNA sequencing or proteomics identifies pathways affected by the compound, clarifying context-dependent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.